![molecular formula C10H7N3OS2 B1443808 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1216059-62-9](/img/structure/B1443808.png)
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Antitubercular Agent
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents . Some derivatives, including the one , have exhibited significant activity against Mycobacterium tuberculosis and Mycobacterium bovis. These compounds were found to be non-cytotoxic against four cell lines, indicating their safety for further development as antitubercular drugs .
Antimicrobial Activity
An efficient method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been developed, which are derivatives of your compound of interest. These derivatives have shown antimicrobial activity, particularly against Pseudomonas aeruginosa, comparable to the reference drug streptomycin . This suggests their potential use in combating bacterial infections.
Anticancer Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their anticancer properties. Certain compounds have shown significant activity against the W2 strain of Plasmodium falciparum, which is a causative agent of malaria and related to cancer mechanisms. These compounds were also evaluated for cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines, demonstrating non-cytotoxicity with significant selectivity indices .
Central Nervous System Disorders
Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which can be synthesized from your compound, have been used as intermediates in the synthesis of GABAB receptor modulators. These modulators are potentially useful for the treatment of central nervous system disorders, highlighting the compound’s relevance in neuropharmacology .
Antifungal Applications
The thieno[2,3-d]pyrimidine derivatives have also been tested for their antifungal activity. This opens up possibilities for their use in treating fungal infections, although specific details on the efficacy and mechanism of action would require further research .
Synthesis of Novel Heterocyclic Compounds
The compound has been utilized in the synthesis of new heterocyclic compounds, such as thiazole, pyranothiazole, and thiazolo[4,5-b]pyridine derivatives. These derivatives have been reported to possess highly effective antimicrobial and anticancer properties, making the compound a valuable precursor in medicinal chemistry .
properties
IUPAC Name |
2-amino-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJMPKXAOGXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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